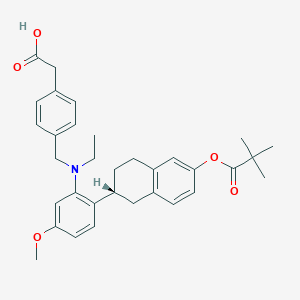

(R)-2-(4-((ethyl(5-methoxy-2-(6-(pivaloyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl)amino)methyl)phenyl)acetic acid

Description

This compound is a chiral phenylacetic acid derivative featuring a tetrahydronaphthalenyl core substituted with pivaloyloxy and methoxy groups. The pivaloyloxy group enhances metabolic stability, while the ethylamino-methyl linker may influence binding affinity to hydrophobic pockets in biological targets .

Properties

Molecular Formula |

C33H39NO5 |

|---|---|

Molecular Weight |

529.7 g/mol |

IUPAC Name |

2-[4-[[2-[(2R)-6-(2,2-dimethylpropanoyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl]-N-ethyl-5-methoxyanilino]methyl]phenyl]acetic acid |

InChI |

InChI=1S/C33H39NO5/c1-6-34(21-23-9-7-22(8-10-23)17-31(35)36)30-20-27(38-5)15-16-29(30)26-12-11-25-19-28(14-13-24(25)18-26)39-32(37)33(2,3)4/h7-10,13-16,19-20,26H,6,11-12,17-18,21H2,1-5H3,(H,35,36)/t26-/m1/s1 |

InChI Key |

NQAWNYJOENBKMC-AREMUKBSSA-N |

Isomeric SMILES |

CCN(CC1=CC=C(C=C1)CC(=O)O)C2=C(C=CC(=C2)OC)[C@@H]3CCC4=C(C3)C=CC(=C4)OC(=O)C(C)(C)C |

Canonical SMILES |

CCN(CC1=CC=C(C=C1)CC(=O)O)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)OC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-((ethyl(5-methoxy-2-(6-(pivaloyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl)amino)methyl)phenyl)acetic acid typically involves multiple steps, including the formation of the tetrahydronaphthalene core, the introduction of the pivaloyloxy group, and the final coupling with the phenylacetic acid moiety. The reaction conditions often require the use of catalysts, protecting groups, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that minimize the number of steps and maximize the overall yield. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-((ethyl(5-methoxy-2-(6-(pivaloyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl)amino)methyl)phenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The pivaloyloxy group can be reduced to a hydroxyl group.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the pivaloyloxy group can produce a deprotected alcohol.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(4-((ethyl(5-methoxy-2-(6-(pivaloyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl)amino)methyl)phenyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it suitable for investigating binding affinities and conformational changes in proteins and nucleic acids.

Medicine

In medicinal chemistry, ®-2-(4-((ethyl(5-methoxy-2-(6-(pivaloyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl)amino)methyl)phenyl)acetic acid may serve as a lead compound for the development of new therapeutic agents. Its potential pharmacological activities can be explored through structure-activity relationship (SAR) studies.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their mechanical, thermal, or chemical properties.

Mechanism of Action

The mechanism of action of ®-2-(4-((ethyl(5-methoxy-2-(6-(pivaloyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl)amino)methyl)phenyl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural complexity necessitates comparisons with analogues sharing phenylacetic acid, tetrahydronaphthalenyl, or pivalate motifs. Key comparisons include:

Key Findings

Stereochemical Impact : The (R)-configuration in the target compound distinguishes it from racemic mixtures (e.g., ’s isomer separation via SFC) and may enhance target selectivity .

The tetrahydronaphthalenyl moiety introduces rigidity absent in ’s thiophene derivative, possibly affecting binding entropy .

Synthetic Challenges :

- The target compound’s synthesis likely requires multi-step coupling (e.g., amidation, esterification) under controlled conditions, akin to ’s HATU-mediated reactions .

- Chiral resolution via SFC or HPLC (as in ) is critical to isolate the (R)-enantiomer .

Limitations

- No direct biological data for the target compound exists in the provided evidence.

- Comparative pharmacokinetic data (e.g., metabolic stability, bioavailability) are speculative.

Research Implications

Synthesis Optimization : Adopt ’s SFC protocols for chiral resolution and ’s coupling strategies for scalability.

Biological Screening : Prioritize assays for kinase inhibition (e.g., EGFR, HER2) and antitumor activity (e.g., cell viability assays).

Computational Validation : Apply ligand-based similarity searches (Tanimoto/Dice coefficients) to identify analogous pharmacophores .

Biological Activity

(R)-2-(4-((ethyl(5-methoxy-2-(6-(pivaloyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl)amino)methyl)phenyl)acetic acid is a complex organic compound with significant potential in pharmaceutical applications, particularly in the context of cancer therapeutics. This compound is recognized as an impurity of Elacestrant, a selective estrogen receptor degrader (SERD) used in treating hormone receptor-positive breast cancer. Understanding its biological activity is crucial for assessing its therapeutic potential and implications for drug efficacy.

Chemical Structure and Properties

The molecular formula of (R)-2-(4-((ethyl(5-methoxy-2-(6-(pivaloyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl)amino)methyl)phenyl)acetic acid is C33H39NO5, with a molecular weight of approximately 529.7 g/mol. The compound features a tetrahydronaphthalene moiety and multiple functional groups that contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C33H39NO5 |

| Molecular Weight | 529.7 g/mol |

| CAS Number | 722533-18-8 |

The biological activity of this compound is primarily linked to its interaction with estrogen receptors. As a SERD, it may promote the degradation of estrogen receptors, thereby inhibiting the growth of estrogen-dependent tumors. The presence of various functional groups enhances its ability to engage in diverse chemical transformations, making it a versatile candidate for further research in cancer treatment strategies.

Case Studies and Research Findings

- Elacestrant and Its Impurities : Research indicates that impurities like (R)-2-(4-((ethyl(5-methoxy-2-(6-(pivaloyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl)amino)methyl)phenyl)acetic acid can significantly impact the pharmacokinetics and overall efficacy of Elacestrant. Studies have shown that the presence of such impurities may alter drug metabolism and receptor binding affinity.

- Comparative Analysis with Other Compounds : A comparative study highlighted the structural similarities between (R)-2-(4-((ethyl(5-methoxy-2-(6-(pivaloyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl)amino)methyl)phenyl)acetic acid and other SERDs such as Tamoxifen and Fulvestrant. The findings suggest that while all these compounds exhibit anti-cancer activity through estrogen receptor modulation, the unique structural features of (R)-2-(4-((ethyl(5-methoxy-2-(6-(pivaloyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl)amino)methyl)phenyl)acetic acid may enhance its therapeutic potential .

Biological Activity Summary Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Elacestrant | Selective estrogen receptor degrader | Anti-cancer activity |

| Tamoxifen | Estrogen receptor modulator | Anti-estrogen effects |

| Anastrozole | Aromatase inhibitor | Reduces estrogen production |

| Fulvestrant | Estrogen receptor downregulator | Anti-cancer activity |

| (R)-2-(...) | Complex structure with multiple pharmacophores | Potentially enhanced anti-cancer activity |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (R)-2-(4-((ethyl(5-methoxy-2-(6-(pivaloyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl)amino)methyl)phenyl)acetic acid, and how can reaction conditions be optimized?

- Answer : Synthesis challenges include steric hindrance from the pivaloyloxy group, regioselectivity in coupling reactions, and maintaining stereochemical integrity. Reaction optimization involves:

- Reflux conditions : For low-acidity intermediates (e.g., coupling aryl amines), prolonged reflux with strong bases (e.g., K₂CO₃) improves electrophilic substitution yields .

- Protecting groups : The pivaloyloxy group may require selective deprotection under mild acidic conditions to avoid hydrolyzing the methoxy or tetrahydronaphthalene moieties .

- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak® OD) with methanol/CO₂ mobile phases for enantiomeric separation .

Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

- Answer :

- HPLC-MS : For purity assessment (>97% by HPLC) and mass confirmation (e.g., ESI-MS to verify [M+H]+ peaks) .

- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., methoxy group at C5, ethylamino linkage) and monitor coupling reaction completeness .

- Chiral chromatography : To validate the (R)-configuration and rule out racemization during synthesis .

Q. How can researchers mitigate low yields during the coupling of sterically hindered intermediates?

- Answer :

- Coupling agents : Use HATU or DCC with DMAP to activate carboxyl groups, improving reactivity in amide bond formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of bulky intermediates .

- Stepwise synthesis : Isolate and purify intermediates (e.g., tetrahydronaphthalene derivatives) before subsequent reactions to reduce side products .

Advanced Research Questions

Q. What experimental strategies are recommended to evaluate the biological activity of this compound, particularly in enzyme inhibition assays?

- Answer :

- Enzyme kinetics : Use fluorogenic substrates or radiolabeled ligands to measure IC₅₀ values for target enzymes (e.g., cyclooxygenase or kinase assays). Adjust pH to 5–6 during filtration to stabilize thiol-containing intermediates .

- Cell-based assays : Test cytotoxicity (e.g., MTT assay) and specificity in relevant cell lines (e.g., cancer or microbial models) .

- Comparative studies : Benchmark against known inhibitors (e.g., methoxy-substituted triazoles) to assess potency improvements .

Q. How do substituents like the pivaloyloxy group influence metabolic stability and pharmacokinetics?

- Answer :

- Metabolic stability : The pivaloyloxy group is a prodrug motif; evaluate hydrolysis in liver microsomes or plasma to quantify release of the active hydroxylated metabolite .

- CYP450 interactions : Use probe substrates (e.g., midazolam for CYP3A4) to assess inhibition/induction risks .

- Computational modeling : Predict metabolic sites with software like Schrödinger’s ADMET Predictor, focusing on esterase-sensitive regions .

Q. What methodologies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

- Answer :

- Fragment-based design : Synthesize analogs with modifications at the methoxy, pivaloyloxy, or tetrahydronaphthalene positions .

- 3D-QSAR : Perform CoMFA or CoMSIA analyses using IC₅₀ data from analogs to map electrostatic/hydrophobic contributions .

- Crystallography : Co-crystallize the compound with target proteins (e.g., X-ray or Cryo-EM) to identify binding interactions (e.g., hydrogen bonds with the acetic acid moiety) .

Q. How can researchers address contradictions in biological activity data across different assay platforms?

- Answer :

- Standardization : Use validated protocols (e.g., CLSI guidelines for antimicrobial assays) to minimize variability .

- Orthogonal assays : Confirm activity in multiple models (e.g., in vitro enzyme inhibition + in vivo rodent efficacy) .

- Data normalization : Include internal controls (e.g., reference inhibitors) and normalize results to cell viability or protein content .

Methodological Considerations

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

- Answer :

- SPE (Solid-Phase Extraction) : Use HLB cartridges for polar intermediates; condition with methanol and elute with ethyl acetate .

- Flash chromatography : Employ silica gel with gradient elution (e.g., hexane:ethyl acetate 70:30 → 50:50) for high-purity isolation .

- Recrystallization : Use ethanol/water mixtures to crystallize the acetic acid moiety, ensuring >97% purity .

Q. How should researchers design in vivo studies to evaluate therapeutic potential while minimizing off-target effects?

- Answer :

- Dose optimization : Conduct dose-ranging studies in rodents (e.g., 1–50 mg/kg) to establish efficacy/toxicity thresholds .

- Toxicokinetics : Monitor plasma levels via LC-MS/MS and assess organ histopathology post-treatment .

- Control groups : Include vehicle controls and structurally related inactive analogs to distinguish target-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.